2-Acetamido-2-deoxy-L-glucose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

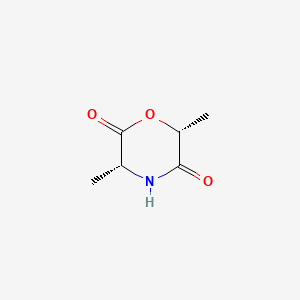

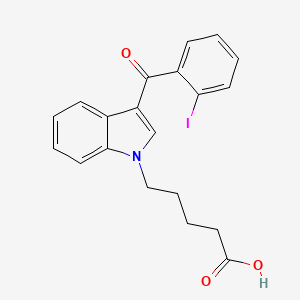

2-Acetamido-2-deoxy-L-glucose, also known as N-Acetyl-D-glucosamine, is a derivative of glucose. It is an important component of proteoglycans, glycoproteins, and glycosaminoglycans, which are building units found in connective tissue . It is derived from L-Glucose, a synthetic sugar used in the formation of L-Glucose Pentaacetate, a potential therapeutic agent regarding type II diabetes .

Molecular Structure Analysis

The molecular formula of 2-Acetamido-2-deoxy-L-glucose is C8H15NO6. It has a molecular weight of 221.21 . The InChI key is OVRNDRQMDRJTHS-RTRLPJTCSA-N .Chemical Reactions Analysis

Unprotected 2-acetamido sugars may be directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), and a suitable base, in aqueous solution .Physical And Chemical Properties Analysis

2-Acetamido-2-deoxy-L-glucose is a white to off-white powder. It has a melting point of 211 °C (dec.) (lit.). It is soluble in water, with a solubility of 50 mg/mL, clear to very slightly hazy (colorless to faint yellow solution) .Scientific Research Applications

Component of Polymers

N-acetyl-L-glucosamine is the monomeric unit of the polymer chitin, the second most abundant carbohydrate after cellulose . It is also a basic component of hyaluronic acid and keratin sulfate on the cell surface .

Microbial Fermentation

Microbial fermentation has the advantages of mild conditions, low environmental pollution, high production intensity, and product safety. It can effectively solve the problem of shrimp and crab hydrolysis process, attracting many researchers to participate in the research of microbial fermentation production of GlcN .

Medicine and Cosmetics

The deacetylated form of chitin, which is chitosan, has a number of beneficial properties and wide possibilities of modification. Modification possibilities mean that we can obtain chitosan with the desired functional properties, facilitating, for example, the processing of this polymer and expanding the possibilities of its application, also as biomimetic materials .

Food and Textile Industries

Chitin and its soluble, environmentally friendly form have found potential applications in many fields, including the food and textile industries .

Agriculture

Chitin and its derivatives have also found applications in agriculture .

Inhibition in Lectin Histochemistry

N-acetyl-L-glucosamine can be used as a sugar for competitive inhibition in lectin histochemistry .

Component in Cultivation Medium

It can be used as a component in Barbour-Stonner-Kelly (BSK) medium for cultivating Borrelia burgdorferi spirochetes strains .

Binding Buffer Component

N-acetyl-L-glucosamine can be used as a component of binding buffer to suspend Streptococcus pneumoniae strains for inhibition assay to examine the specificity of M-ficolin binding to S. pneumoniae strains .

Future Directions

properties

IUPAC Name |

N-[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLBDJOUHNCFQT-KVPKETBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856111, DTXSID301046034 |

Source

|

| Record name | 2-Acetamido-2-deoxy-L-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-N‐[(2S,3S,4R,5S)‐3,4,5,6‐Tetrahydroxy‐1‐oxohexan‐2‐yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134451-94-8 |

Source

|

| Record name | 2-Acetamido-2-deoxy-L-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)